REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([F:11])[C:5](SC)=[C:6]([F:8])[CH:7]=1.O[O:13][S:14]([O-:16])=O.[K+].[CH3:18]O>>[Br:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([S:14]([CH3:18])(=[O:16])=[O:13])=[C:4]([F:11])[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=C(C1)F)SC)F
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
OOS(=O)[O-].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
Stir for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filter the suspension
|
Type
|
CUSTOM
|
Details
|
evaporate the filtrate
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the residue in dichloromethane (100 mL)
|
Type
|
ADDITION
|
Details
|
add water (100 mL)
|
Type
|
CUSTOM
|
Details
|
Separate the organic layer
|
Type
|
WASH
|
Details
|
wash with brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry with MgSO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Type
|
WASH
|
Details
|
Chromatograph the residue on a column eluting the material with diethyl ether in hexane (0 to 5%)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=C(C1)F)S(=O)(=O)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 497 mg | |
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |